molecular formula C8H14O3 B2774044 (2R)-2-(Oxan-3-yl)propanoic acid CAS No. 2248219-43-2

(2R)-2-(Oxan-3-yl)propanoic acid

Cat. No.: B2774044
CAS No.: 2248219-43-2
M. Wt: 158.197
InChI Key: VBCOSQLLYSAPJQ-ULUSZKPHSA-N
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Description

(2R)-2-(Oxan-3-yl)propanoic acid is an organic compound characterized by the presence of an oxane ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Oxan-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxypropanoic acid with an appropriate oxane precursor in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Oxan-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxane ring.

    Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include oxidized oxane derivatives, reduced oxane compounds, and substituted oxane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-(Oxan-3-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Oxan-3-yl)butanoic acid: Similar structure with an additional carbon in the side chain.

    (2R)-2-(Oxan-3-yl)ethanoic acid: Similar structure with a shorter side chain.

    (2R)-2-(Oxan-3-yl)pentanoic acid: Similar structure with a longer side chain.

Uniqueness

(2R)-2-(Oxan-3-yl)propanoic acid is unique due to its specific ring size and the presence of a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-(oxan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOSQLLYSAPJQ-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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